![molecular formula C19H17FN2O4S2 B2915628 3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795087-95-4](/img/structure/B2915628.png)
3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H17FN2O4S2 and its molecular weight is 420.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity Research on thiazolidine-2,4-dione derivatives has revealed significant potential in the field of cancer therapy. For instance, synthesized compounds were tested for their anticancer activity against the MCF-7 human breast cancer cell line, indicating a promising avenue for the development of new anticancer agents. The specific modifications and derivations of thiazolidine-2,4-dione, such as incorporating fluorophenyl groups, play a crucial role in enhancing their efficacy as topoisomerase-I enzyme inhibitors, showcasing the compound's relevance in targeting cancer cells (Kumar & Sharma, 2022).
Antihyperglycemic Agents Another critical application of thiazolidine-2,4-dione derivatives is in the development of antihyperglycemic agents. Novel derivatives were prepared and evaluated in animal models for their potential to lower glucose levels, with some compounds showing significant efficacy at reducing glucose and insulin levels in insulin-resistant mice. This research underlines the therapeutic potential of thiazolidine-2,4-dione derivatives in treating conditions like diabetes by modulating glucose homeostasis (Wrobel et al., 1998).
Fluorescence Imaging and MRI The development of highly fluorescent fluorodipyrrinones from thiazolidine-2,4-dione derivatives has opened new avenues in medical imaging. These compounds, particularly those modified with fluorophenyl groups, exhibit strong fluorescence and are potential candidates for cholephilic fluorescence and 19 F MRI imaging agents. Their rapid excretion and unchanged appearance in bile after intravenous injection in rats suggest their suitability for probing liver and biliary metabolism, highlighting the compound's importance in diagnostic imaging and research applications (Boiadjiev et al., 2006).
Antimicrobial Activity Thiazolidine-2,4-dione derivatives have also demonstrated antimicrobial activity. Synthesized compounds were evaluated against various bacterial strains, showing good activity against gram-positive bacteria. This indicates the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacterial infections (Prakash et al., 2011).
Mechanism of Action
Target of Action
The compound “3-(1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex molecule that likely interacts with multiple targets. It is known that pyrrolidine derivatives, a key component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Similarly, thiazolidine motifs, another component of this compound, are present in diverse natural and bioactive compounds .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that compounds containing pyrrolidine and thiazolidine motifs show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds containing pyrrolidine and thiazolidine motifs show varied biological responses .
Action Environment
It is known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c20-15-5-1-13(2-6-15)14-3-7-17(8-4-14)28(25,26)21-10-9-16(11-21)22-18(23)12-27-19(22)24/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGONUQZQYJZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)
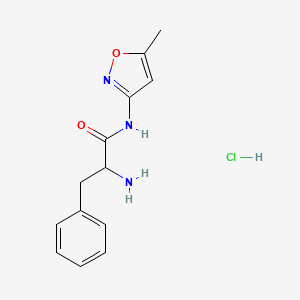
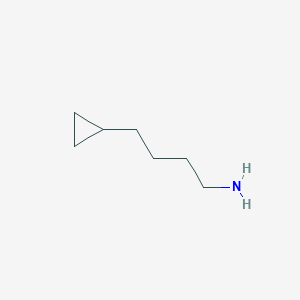
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)
![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)
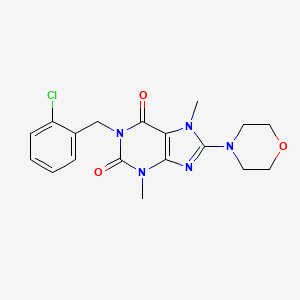
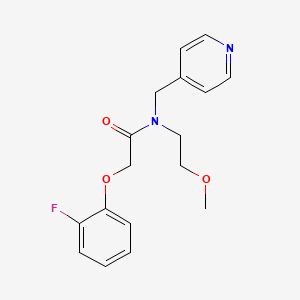
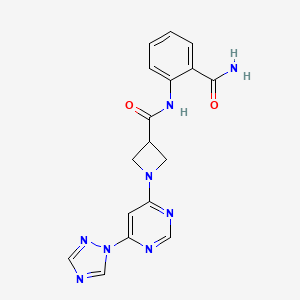
![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
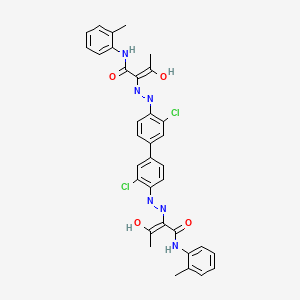
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
